4-Chloro-3,5-dimethylphenyl 4-butoxy-3-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

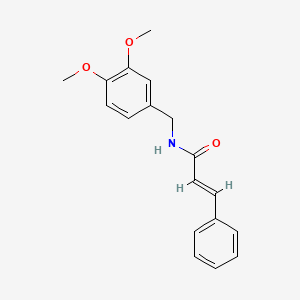

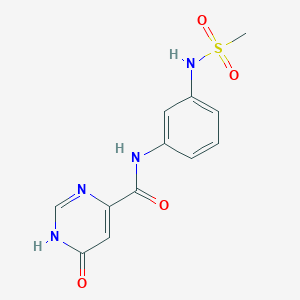

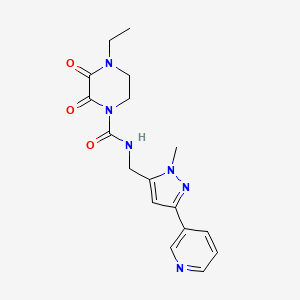

4-Chloro-3,5-dimethylphenyl 4-butoxy-3-methylbenzene-1-sulfonate, also known as CDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that belongs to the family of aryl sulfonates, which are known for their diverse applications in the fields of pharmaceuticals, agrochemicals, and materials science. CDMS has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying biological processes.

Aplicaciones Científicas De Investigación

Organic Synthesis: Electrophilic Aromatic Substitution

This compound could be used in electrophilic aromatic substitution reactions where the sulfonyl group acts as a leaving group, facilitating the introduction of other functional groups onto the aromatic ring. This is a fundamental step in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Suzuki-Miyaura Cross-Coupling Reactions

The presence of a sulfonyl group adjacent to an aromatic ring makes this compound a potential candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in the development of new organic compounds, particularly in medicinal chemistry .

Benzylic Functionalization

The benzylic position of this molecule is reactive due to the stabilization of intermediate carbocations by the aromatic system. This reactivity can be exploited in various benzylic functionalization reactions, such as oxidation or halogenation, to modify the molecule for further chemical synthesis .

Propiedades

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) 4-butoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO4S/c1-5-6-9-23-18-8-7-17(12-13(18)2)25(21,22)24-16-10-14(3)19(20)15(4)11-16/h7-8,10-12H,5-6,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKKCDUWDQNQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride](/img/no-structure.png)

![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)

![1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B2926505.png)

![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)